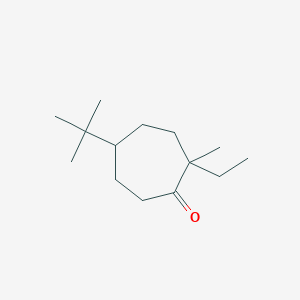
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxypropanoyl group attached to the nitrogen atom of L-alanyl-D-glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid typically involves the reaction of L-alanyl-D-glutamic acid with 2-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide bond under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
Aplicaciones Científicas De Investigación
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparación Con Compuestos Similares
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can be compared with other similar compounds, such as:
2-Hydroxypropanoic acid:
L-Alanyl-D-glutamic acid: This compound lacks the hydroxypropanoyl group but retains the amino acid structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
| 83404-88-0 | |
Fórmula molecular |
C11H18N2O7 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-(2-hydroxypropanoylamino)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H18N2O7/c1-5(12-10(18)6(2)14)9(17)13-7(11(19)20)3-4-8(15)16/h5-7,14H,3-4H2,1-2H3,(H,12,18)(H,13,17)(H,15,16)(H,19,20)/t5-,6?,7+/m0/s1 |
Clave InChI |
QRBUWSJZSJXVHY-REJBHVJUSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)C(C)O |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
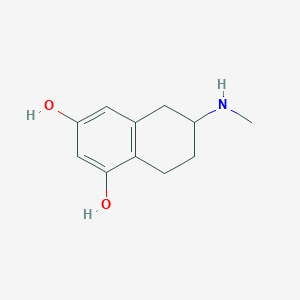
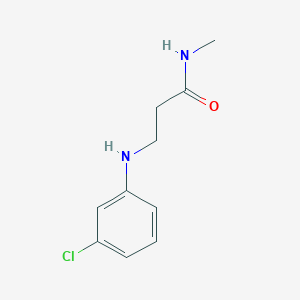
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
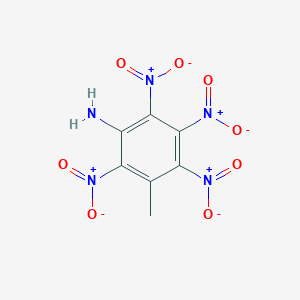
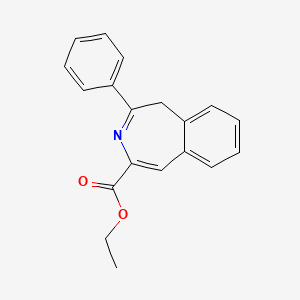
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
